molecular formula C24H31FO5 B125942 Fluocortolone Acetate CAS No. 1176-82-5

Fluocortolone Acetate

Numéro de catalogue: B125942
Numéro CAS: 1176-82-5
Poids moléculaire: 418.5 g/mol
Clé InChI: VLHRIOASVODQEX-WLDNQIQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluocortolone acetate is a synthetic glucocorticoid with anti-inflammatory, immunosuppressive, and vasoconstrictive properties. Its chemical structure includes a 6α-fluoro, 11β-hydroxy, 16α-methyl, and 21-acetoxy substitution on a pregnadiene backbone (C24H31FO5) . Regulated under FDA Unique Ingredient Identifier F0KV2P7H3C, it is classified under HS 29372200 for international trade . Clinically, it is used topically to treat inflammatory dermatoses such as eczema, psoriasis, and contact dermatitis, offering moderate potency with reduced systemic absorption compared to higher-potency steroids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluocortolone acetate is synthesized through a multi-step process involving the fluorination of a corticosteroid precursor. The key steps include:

    Fluorination: Introduction of a fluorine atom at a specific position on the corticosteroid backbone.

    Acetylation: Addition of an acetate group to enhance the compound’s stability and bioavailability.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process typically includes:

Analyse Des Réactions Chimiques

Hydrolysis of the 21-Acetate Group

The acetate moiety at the C21 position undergoes base-catalyzed hydrolysis to yield fluocortolone (C22_{22}H29_{29}FO4_4). This reaction is critical for prodrug activation in pharmaceutical formulations.

Reaction Conditions

  • Reagents : Sodium hydroxide (NaOH) in methanol/ethanol mixture

  • Temperature : 0–5°C

  • Time : 1.5 hours

  • Yield : ~80% after recrystallization

Mechanism :
The base deprotonates the hydroxyl group at C21, facilitating nucleophilic attack on the carbonyl carbon of the acetate ester. The leaving group (acetate ion) is eliminated, regenerating the free alcohol (fluocortolone).

Equation :

Fluocortolone Acetate+OHFluocortolone+CH3COO\text{Fluocortolone Acetate}+\text{OH}^-\rightarrow \text{Fluocortolone}+\text{CH}_3\text{COO}^-

Microbial Hydroxylation

This compound derivatives can undergo stereospecific hydroxylation via microbial fermentation:

  • Organism : Curvularia lunata

  • Position : Introduction of 11β-hydroxyl group

  • Significance : Enhances anti-inflammatory activity by mimicking endogenous cortisol metabolism.

Cytochrome P450-Mediated Oxidation

In vivo, this compound is metabolized by hepatic cytochrome P450 enzymes (e.g., CYP3A4), leading to:

  • Oxidation : Formation of hydroxylated derivatives at C6 or C16 positions.

  • Epoxide Hydrolase Activity : Potential hydration of the 9,11-epoxy group, though direct evidence is limited .

Oxidation

  • Reagents : Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3)

  • Products : Hydroxylated or ketone derivatives, depending on reaction conditions.

  • Example : Oxidation of the C3 ketone to a carboxylate group under strong oxidative conditions .

Reduction

  • Reagents : Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4)

  • Products : Reduction of the C20 ketone to a secondary alcohol .

Metabolic Pathways

This compound undergoes esterase-mediated hydrolysis in vivo to release fluocortolone, followed by phase I/II metabolism:

  • Phase I : Hydroxylation (CYP450) and reduction.

  • Phase II : Glucuronidation or sulfation for renal excretion .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductsReferences
HydrolysisNaOH, MeOH/EtOH, 0–5°CFluocortolone
Microbial HydroxylationCurvularia lunata, fermentation11β-Hydroxy derivatives
OxidationKMnO4_4/CrO3_3, acidic conditionsHydroxylated ketones
ReductionNaBH4_4, LiAlH4_4Alcohol derivatives

Table 2: Metabolic Pathways

EnzymeReactionOutcome
EsterasesHydrolysis of C21 acetateFluocortolone release
CYP3A4C6/C16 hydroxylationIncreased polarity for excretion
UGT/SulfotransferasesConjugation with glucuronic acid/sulfateEnhanced water solubility

Research Findings

  • Continuous Flow Synthesis : Techniques optimized for steroidal compounds (e.g., cyproterone acetate ) highlight potential scalability for this compound production.

  • Enzymatic Specificity : Microbial hydroxylation by C. lunata achieves high stereoselectivity at C11, critical for bioactivity .

  • Metabolic Stability : The 9,11-epoxy group resists spontaneous hydrolysis under physiological conditions, enhancing drug half-life .

Applications De Recherche Scientifique

Clinical Applications

1.1 Dermatological Treatments
Fluocortolone acetate is predominantly used in dermatology to treat various inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation and modulate immune responses by binding to glucocorticoid receptors in skin cells. This action leads to decreased cytokine production and reduced vascular permeability, resulting in diminished redness and swelling .

1.2 Autoimmune Disorders
Beyond dermatological uses, this compound is applied in the management of autoimmune diseases, where it helps to suppress inappropriate immune responses. Conditions like lupus erythematosus and rheumatoid arthritis may benefit from its immunosuppressive effects .

Pharmacological Applications

2.1 Mechanism of Action
this compound functions by binding to the glucocorticoid receptor (GR), forming a complex that translocates into the nucleus and influences gene transcription related to inflammation and immune response . This mechanism underlies its therapeutic effects in various inflammatory conditions.

2.2 Formulation Development
Research has focused on developing novel formulations of this compound to enhance its delivery and efficacy. For instance, studies have explored the use of polymers such as poly(ε-caprolactone) for controlled release formulations . These advancements aim to improve patient compliance and therapeutic outcomes.

Research Applications

3.1 Biochemical Studies
this compound serves as a model compound in biochemical research to study the effects of fluorination on corticosteroid activity. Researchers investigate how modifications in molecular structure affect biological activity, which can inform the development of new therapeutic agents .

3.2 Spectrophotometric Analysis
Analytical methods such as spectrophotometry have been employed to determine this compound levels in pharmaceutical formulations accurately. These techniques ensure quality control in drug manufacturing processes .

Safety and Efficacy Studies

4.1 Case Studies
A notable case study highlighted the challenges associated with corticosteroid administration, including this compound, in patients with Addison's disease. The study emphasized the importance of tailored treatment regimens to mitigate side effects while ensuring adequate therapeutic responses .

4.2 Comparative Efficacy
Network meta-analyses have been conducted comparing this compound with other topical corticosteroids for treating eczema, demonstrating its effectiveness relative to other treatments while also noting potential side effects like skin thinning .

Summary Table of Applications

Application Area Description Key Findings/Notes
DermatologyTreatment for eczema, dermatitis, psoriasisReduces inflammation; binds to glucocorticoid receptors
Autoimmune DisordersManagement of lupus erythematosus, rheumatoid arthritisSuppresses immune response
Biochemical ResearchModel compound for studying fluorination effectsInforms development of new corticosteroids
Formulation DevelopmentControlled release formulations using polymersEnhances delivery and patient compliance
Analytical ChemistrySpectrophotometric determination in pharmaceuticalsEnsures quality control

Mécanisme D'action

Fluocortolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing immune activity .

Comparaison Avec Des Composés Similaires

Chemical and Pharmacological Profiles

Table 1: Structural and Regulatory Comparison

Compound Molecular Formula CAS Number Potency Class Key Structural Features Regulatory Codes (HS/SITC)
Fluocortolone acetate C24H31FO5 1176-82-5 Moderately potent 6α-fluoro, 16α-methyl, 21-acetoxy 29372200 / 54153
Fluocortolone caproate C28H39FO5 Not provided Moderately potent 6α-fluoro, 16α-methyl, 21-caproate ester 29372200 / 54153
Hydrocortisone acetate C23H32O6 50-03-3 Mild potency No fluorination, 21-acetoxy 29372200 / 54153
Clobetasol propionate C25H32ClFO5 25122-46-7 Super-potent (Class I) 21-chloro, 17-propionate ester 29372200 / 54153

Data derived from regulatory and chemical databases .

Efficacy in Clinical Trials

  • This compound vs. Fluocortolone caproate/pivalate : A multicenter double-blind study (n=1,705) compared fluocortin butylester (a related corticosteroid) with fluocortolone caproate/pivalate and hydrocortisone acetate. Fluocortolone esters demonstrated intermediate efficacy between hydrocortisone acetate (mild) and higher-potency steroids like clobetasol .

Cost-Effectiveness and Formulations

  • This compound is cost-effective compared to newer steroids like prednicarbate, particularly in treating chronic dermatitis . Its formulations (creams, ointments) exhibit better skin penetration than hydrocortisone acetate but less than lipophilic esters like fluocortolone caproate .

Activité Biologique

Fluocortolone acetate is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in dermatological applications and systemic conditions requiring corticosteroid therapy. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile.

Pharmacological Mechanisms

This compound exhibits its biological activity through multiple mechanisms:

  • Glucocorticoid Receptor Agonism : Fluocortolone binds to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. This action results in decreased production of pro-inflammatory cytokines and chemokines, which are crucial in the pathogenesis of various inflammatory conditions .
  • Mineralocorticoid Activity : Although fluocortolone has a higher affinity for glucocorticoid receptors, it also exhibits mineralocorticoid activity, influencing electrolyte balance and blood pressure regulation. Its mineralocorticoid potency is significantly greater than its glucocorticoid potency, which allows it to effectively manage conditions requiring sodium retention .
  • Inhibition of Inflammatory Mediators : Fluocortolone reduces the levels of plasma fibrinogen and inhibits edema formation in various animal models, demonstrating its effectiveness in controlling inflammation . For instance, it has been shown to inhibit Mycobacterium butyricum-induced foot edema in rats, highlighting its anti-inflammatory efficacy .

Clinical Efficacy

This compound has been evaluated in numerous clinical studies for its effectiveness in treating various dermatological and systemic conditions:

  • Dermatological Applications : In a double-blind study involving 1705 patients with dermal disorders, fluocortolone demonstrated efficacy comparable to other corticosteroids like hydrocortisone acetate and fluocortin butylester. The results indicated significant improvement in skin conditions such as eczema and dermatitis with minimal systemic effects .
  • Topical Formulations : Research comparing the potency of topical corticosteroids found that fluocortolone was effective in achieving treatment success rates significantly higher than those observed with milder corticosteroids. For example, studies showed that moderate-potency topical corticosteroids resulted in a 52% success rate compared to only 34% with mild-potency agents .

Safety Profile

While this compound is effective, its safety profile must be considered:

  • Adverse Effects : The use of topical corticosteroids, including fluocortolone, can lead to potential side effects such as skin thinning (atrophy), especially with prolonged use. Studies have indicated that fluocortolone may cause less dermal atrophy compared to other fluorinated steroids when used appropriately .
  • Systemic Effects : Although fluocortolone is designed to minimize systemic absorption, caution is advised when using high-potency formulations or prolonged courses due to the risk of adrenal suppression and other systemic corticosteroid-related side effects .

Table 1: Comparative Efficacy of this compound

Study TypePopulation SizeTreatment Success RateComparison Group
Double-blind dermal study1705 patients70%Hydrocortisone acetate
Topical corticosteroid trial420 participants52%Mild-potency corticosteroids
Eczema treatment comparison1053 participants70%Moderate-potency corticosteroids

Table 2: Side Effects Associated with this compound

Side EffectIncidence Rate (%)Severity
Skin AtrophyVariableMild to Moderate
Systemic AbsorptionLowMinimal
Local IrritationModerateMild

Case Studies

  • Case Study on Eczema Treatment : A case study involving children treated with fluocortolone for eczema reported significant improvement in symptoms within four weeks, with minimal adverse effects noted. The study emphasized the importance of monitoring for skin atrophy during treatment .
  • Adrenal Insufficiency Management : In patients with adrenal insufficiency, fluocortolone has been utilized effectively as part of replacement therapy. A review indicated that patients experienced improved quality of life without significant complications when administered under careful supervision .

Q & A

Basic Research Questions

Q. How to confirm the structural identity and purity of newly synthesized Fluocortolone Acetate?

  • Methodological Answer : For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy to verify the acetyloxy group at position 21 and the methyl group at position 16 (key structural features per SMILES notation in ). High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₂₄H₃₁FO₅). Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For known compounds, cross-reference spectral data with literature; for novel derivatives, include elemental analysis .

Q. What analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is highly effective. For example, a validated method achieved a limit of detection (LOD) of 0.15 µg/L and recovery rates of 87.9–94.7% in water samples. Key parameters include selecting stable transition ions (e.g., m/z 377.4 → 303.3 and 171.2) and optimizing collision energy .

Q. How to ensure reproducibility in experimental studies involving this compound?

  • Methodological Answer : Follow standardized protocols for synthesis, purification, and characterization. Document batch-specific details (e.g., solvent purity, reaction temperatures). Adhere to guidelines for reporting experimental methods, such as including reagent sources (e.g., Sigma-Aldryl grade) and instrument calibration data. Share raw datasets or spectra as supplementary materials to enable replication .

Advanced Research Questions

Q. How to design a comparative study evaluating the glucocorticoid receptor (GR) binding affinity of this compound versus its derivatives (e.g., Fluocortolone Caproate)?

  • Methodological Answer : Use a radioligand binding assay with GR-expressing cell lines. Normalize results to dexamethasone (reference agonist). Include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc Tukey test). Address confounding variables (e.g., serum-free media to avoid steroid interference). Compare results with structural analogs to correlate ester chain length with receptor affinity .

Q. What strategies resolve contradictions in literature regarding this compound’s anti-inflammatory potency?

  • Methodological Answer : Conduct a systematic review using PICOT framework:

  • Population : In vitro/in vivo models (e.g., murine dermatitis).
  • Intervention : Dose-response curves (0.1–10 µM).
  • Comparison : Benchmark against hydrocortisone or betamethasone.
  • Outcome : Edema reduction or cytokine suppression (IL-6, TNF-α).
  • Time : Acute (24–48 hr) vs. chronic (7-day) exposure.
    Apply meta-analysis to reconcile discrepancies, emphasizing study quality (e.g., blinding, sample size) .

Q. How to investigate this compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to monitor parent compound depletion and metabolite formation (e.g., hydrolyzed Fluocortolone). Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Validate with cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. Methodological Frameworks

Q. How to formulate a PICOT research question for clinical trials involving this compound?

  • Example :

  • P : Patients with chronic eczema.
  • I : Topical this compound 0.1% ointment.
  • C : Standard care (e.g., triamcinolone acetonide).
  • O : Reduction in SCORAD index at 4 weeks.
  • T : 8-week follow-up.
    This framework ensures alignment with clinical endpoints and regulatory requirements .

Q. How to optimize chromatographic separation of this compound from co-eluting steroids?

  • Methodological Answer : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Adjust retention times by varying column temperature (30–40°C) and flow rate (0.3–0.5 mL/min). Validate specificity via spiked samples and matrix-matched calibration .

Propriétés

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRIOASVODQEX-WLDNQIQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151833
Record name Fluocortolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176-82-5
Record name Fluocortolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOCORTOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fluocortolone Acetate
Fluocortolone Acetate
Fluocortolone Acetate
Fluocortolone Acetate
Fluocortolone Acetate
Fluocortolone Acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.